molecular formula C38H46F2N6O9S2 B3325841 Rosuvastatin calcium impurity E [EP] CAS No. 2226413-61-0

Rosuvastatin calcium impurity E [EP]

Cat. No.: B3325841
CAS No.: 2226413-61-0
M. Wt: 832.9 g/mol
InChI Key: MWYNOQUFUVPRSK-KTLASYKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rosuvastatin calcium impurity E [EP] is a byproduct found in the synthesis and degradation of rosuvastatin calcium, a lipid-lowering agent used to treat hypercholesterolemia. Rosuvastatin calcium is a member of the statin class of medications, which inhibit the enzyme HMG-CoA reductase, thereby reducing cholesterol levels in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rosuvastatin calcium impurity E involves multiple steps, including the use of various reagents and catalysts. The specific synthetic routes and reaction conditions for impurity E are not widely documented in public literature. it is known that the synthesis of rosuvastatin calcium itself involves complex organic reactions, including esterification, reduction, and cyclization .

Industrial Production Methods

Industrial production of rosuvastatin calcium and its impurities, including impurity E, typically involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures. The process is optimized to minimize the formation of impurities while maximizing the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Rosuvastatin calcium impurity E can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving impurity E include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of impurity E depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of impurity E .

Scientific Research Applications

Rosuvastatin calcium impurity E is primarily studied in the context of pharmaceutical research to understand its formation, stability, and potential impact on the efficacy and safety of rosuvastatin calcium formulations. It is also used as a reference standard in analytical methods to ensure the quality and purity of rosuvastatin calcium products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rosuvastatin calcium impurity E include other impurities found in rosuvastatin calcium formulations, such as impurity A, impurity B, impurity C, and impurity D. These impurities share structural similarities with rosuvastatin calcium and can arise from similar synthetic routes .

Uniqueness

Rosuvastatin calcium impurity E is unique in its specific chemical structure and formation pathway. Its presence and concentration in rosuvastatin calcium formulations are closely monitored to ensure the safety and efficacy of the drug .

Properties

IUPAC Name

(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46F2N6O9S2/c1-21(2)33-29(17-16-27(47)18-28(48)19-31(50)51)35(23-8-12-25(39)13-9-23)43-38(41-33)46(6)57(54,55)20-30(49)32-34(22(3)4)42-37(45(5)56(7,52)53)44-36(32)24-10-14-26(40)15-11-24/h8-17,21-22,27-28,30,47-49H,18-20H2,1-7H3,(H,50,51)/b17-16+/t27-,28-,30?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYNOQUFUVPRSK-KTLASYKKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C3=C(N=C(N=C3C(C)C)N(C)S(=O)(=O)C)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C3=C(N=C(N=C3C(C)C)N(C)S(=O)(=O)C)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46F2N6O9S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

832.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2226413-61-0
Record name (3R,5S,6E)-7-(4-(4-Fluorophenyl)-2-(((2-(4-(4-fluorophenyl)-6-(1-methylethyl)-2-(methyl(methylsulfonyl)amino)pyrimidin-5-yl)-2-hydroxyethyl)sulfonyl)(methyl)amino)-6-(1-methylethyl)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2226413610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,5S,6E)-7-(4-(4-FLUOROPHENYL)-2-(((2-(4-(4-FLUOROPHENYL)-6-(1-METHYLETHYL)-2-(METHYL(METHYLSULFONYL)AMINO)PYRIMIDIN-5-YL)-2-HYDROXYETHYL)SULFONYL)(METHYL)AMINO)-6-(1-METHYLETHYL)PYRIMIDIN-5-YL)-3,5-DIHYDROXYHEPT-6-ENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DWS9BK2LZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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